1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine

Description

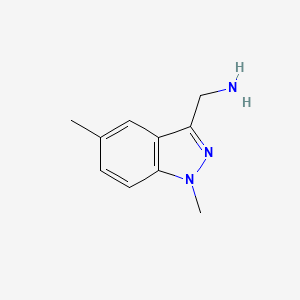

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine is a nitrogen-containing heterocyclic compound featuring an indazole core substituted with methyl groups at positions 1 and 5 and a methanamine group at position 3. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

(1,5-dimethylindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-3-4-10-8(5-7)9(6-11)12-13(10)2/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJULHWQCDKODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C2CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650973 | |

| Record name | 1-(1,5-Dimethyl-1H-indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-08-4 | |

| Record name | 1-(1,5-Dimethyl-1H-indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 1,5-Dimethyl-1H-indazole: Commercially available or synthesized via known indazole formation protocols.

- Formaldehyde: Typically used as a 30% aqueous solution.

- Acid Catalyst: Hydrochloric acid (HCl) is commonly employed to activate the reaction and promote substitution.

Reaction Conditions and Procedure

Based on the literature and patent disclosures:

- Reaction Medium: Aqueous hydrochloric acid solution (commonly 30% HCl).

- Temperature: Room temperature to mild heating conditions.

- Duration: Stirring for several hours to overnight to ensure complete reaction.

- Process:

- Suspend 1,5-dimethyl-1H-indazole in 30% HCl.

- Add an equimolar amount of 30% aqueous formaldehyde solution.

- Stir the mixture at room temperature for 1 hour to overnight.

- Add water to the reaction mixture to precipitate the product.

- Collect the solid by filtration.

- Purify by recrystallization from appropriate solvents to obtain pure 1-(1,5-dimethyl-1H-indazol-3-yl)methanamine.

This method is a modification of classical indazole N-methylol derivative synthesis, adapted for substitution at the 3-position with an aminomethyl group.

Mechanistic Insights

The reaction proceeds via electrophilic substitution at the C-3 position of the indazole ring:

- Formaldehyde, activated under acidic conditions, forms a reactive hydroxymethyl intermediate.

- The nucleophilic C-3 position of the indazole attacks this intermediate.

- Subsequent conversion leads to the formation of the methanamine substituent at C-3.

This mechanism aligns with known indazole chemistry and has been corroborated by NMR and crystallographic studies in related compounds.

Comparative Table of Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Starting Material | 1,5-Dimethyl-1H-indazole | Commercially available |

| Reagent | Formaldehyde (30% aqueous solution) | Equimolar to indazole |

| Catalyst | Hydrochloric acid (30%) | Acidic environment to activate reaction |

| Temperature | Room temperature to mild heating (~25-50 °C) | Mild conditions preferred |

| Reaction Time | 1 hour to overnight | Longer times ensure complete reaction |

| Work-up | Addition of water, filtration, recrystallization | Purification step |

| Yield | Moderate to good (varies with conditions) | Typically optimized by solvent choice |

Additional Chemical Transformations and Considerations

- The aminomethyl group on the indazole can undergo further chemical modifications such as oxidation, reduction, and substitution reactions.

- Oxidation can be performed with agents like potassium permanganate or hydrogen peroxide to generate oxides.

- Reduction with lithium aluminum hydride can yield reduced derivatives.

- Nucleophilic substitution at the methanamine group is feasible under appropriate conditions.

These transformations expand the synthetic utility of this compound in medicinal chemistry.

Research Findings and Optimization

- Patent WO2006048745A1 details methods for preparing indazole derivatives with substitutions at the C-3 position, supporting the use of nitroindazole precursors and subsequent functionalization to yield aminomethyl derivatives.

- Studies on the reaction of indazoles with formaldehyde under acidic conditions confirm the formation of N-methanol derivatives and related aminomethyl compounds, validating the reaction conditions and product stability.

- Optimization of solvent systems and purification techniques enhances yield and purity, as crystallization solvents and temperatures significantly affect product isolation.

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine typically involves a multi-step organic reaction process. The compound can be derived from indazole derivatives through various chemical transformations. For instance, recent studies have highlighted the use of indazole as a scaffold for synthesizing novel derivatives with enhanced biological activities . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound and its derivatives. For example, compounds derived from indazole scaffolds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, specific derivatives exhibited zones of inhibition comparable to standard antibiotics like penicillin . The minimum inhibitory concentrations (MICs) were also evaluated, indicating that some analogs possess potent antimicrobial effects.

Table 1: Antibacterial Activity of Indazole Derivatives

| Compound | S. aureus (mm) | Bacillus subtilis (mm) | E. coli (mm) |

|---|---|---|---|

| 5A | 8 | 10 | 10 |

| 5B | 8 | 10 | 11 |

| 5C | 7 | 17 | 8 |

| 5D | 10 | 14 | 16 |

| Penicillin | 30 | 32 | 35 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Molecular docking studies suggest that certain derivatives interact effectively with key proteins involved in cancer cell proliferation. For instance, docking studies with DNA gyrase indicated favorable binding interactions, suggesting that these compounds could serve as leads for developing new anticancer agents .

Table 2: Molecular Docking Results

| Compound | Protein Target | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| Compound A | DNA gyrase | -7.0 | Hydrogen bonding |

| Compound B | Topoisomerase | -6.5 | Van der Waals |

Case Study 1: Antibacterial Evaluation

In a systematic evaluation of various indazole derivatives, researchers synthesized multiple compounds and assessed their antibacterial properties using agar diffusion methods. The results showed that certain derivatives not only inhibited bacterial growth but also exhibited selectivity towards specific strains, making them potential candidates for further development as therapeutic agents .

Case Study 2: Anticancer Research

Another significant study focused on the anticancer efficacy of indazole-based compounds against breast cancer cells. The synthesized compounds were tested in vitro on MCF-7 cells, revealing promising results in inhibiting cell proliferation. The study utilized both cytotoxic assays and molecular docking to elucidate the mechanism of action .

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine involves its interaction with specific molecular targets. The indazole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations

Indazole vs. Pyrazole/Imidazole/Triazole

Substituent Effects on Indazole Derivatives

- 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine (): Substituents: Piperidinyl-methanamine. Formula: C15H20N4.

Common Strategies for Methanamine Derivatives

Comparative Physicochemical Properties

*Predicted using computational tools (e.g., ChemAxon).

Biological Activity

1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. The IC50 values for these activities range from 20 nM to over 600 nM depending on the specific cell line tested .

- Microtubule Destabilization : The compound has been shown to interfere with microtubule assembly, suggesting its potential as a microtubule-destabilizing agent. This action is crucial in cancer therapy as it can lead to apoptosis in rapidly dividing cells .

Efficacy Against Cancer Cell Lines

A comprehensive evaluation of the compound's efficacy against various cancer cell lines reveals promising results. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 150 | |

| HCT116 (Colorectal) | 200 | |

| HeLa (Cervical) | 300 | |

| A549 (Lung) | 400 |

These results indicate that this compound has a potent inhibitory effect on cell proliferation across multiple cancer types.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Apoptosis Induction : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MDA-MB-231 cells. Morphological changes were observed at concentrations as low as 1 μM, with enhanced caspase-3 activity indicating apoptotic pathways were activated .

- In Vivo Studies : Animal models have shown that administration of this compound effectively delayed tumor growth in xenograft models. Safety assessments indicated that doses up to 400 mg twice daily were well tolerated without significant adverse effects .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(1,5-Dimethyl-1H-indazol-3-YL)methanamine?

Methodological Answer:

A common approach involves cyclization reactions using precursors like substituted hydrazides and glycine derivatives in polyphosphoric acid (PPA) as a cyclizing agent. For example, analogous indazole derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions (120–160°C for 12–24 hours) . Post-synthesis, purification steps such as recrystallization (using ethanol or DCM) or column chromatography (silica gel with ethyl acetate/petroleum ether gradients) are critical to isolate the target compound in high purity (>95%) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

Contradictions in NMR, FTIR, or LCMS data can arise from impurities, tautomerism, or crystallographic disorder. To mitigate this:

- Cross-validate using multi-technique analysis : Combine /-NMR, high-resolution LCMS, and FTIR (e.g., amine stretching bands at 3375–3435 cm) .

- Employ single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Tools like SHELX (for refinement) and WinGX (for data processing) are industry standards for resolving ambiguities in bond angles and molecular geometry .

Basic: What analytical techniques are essential for confirming purity and structural integrity?

Methodological Answer:

- Chromatography : HPLC or TLC to assess purity.

- Spectroscopy :

- Elemental Analysis : Validate empirical formula (C, H, N within ±0.5% of theoretical values) .

- Mass Spectrometry : Confirm molecular weight (e.g., LCMS-TOF for exact mass determination) .

Advanced: How to design experiments for evaluating the compound’s biological activity in anticancer research?

Methodological Answer:

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) to determine IC values .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., acylated or alkylated amines) to probe the role of the indazole core and methanamine substituents .

- Mechanistic studies : Employ flow cytometry for apoptosis detection (Annexin V/PI staining) or Western blotting to assess protein targets (e.g., Bcl-2, caspases) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles .

- Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .

- Storage : Keep in amber glass bottles at 2–8°C to prevent degradation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases or GPCRs). Validate docking poses with crystallographic data from the PDB .

- MD simulations : Run GROMACS or AMBER trajectories (50–100 ns) to assess binding stability and free energy (MM-PBSA/GBSA calculations) .

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the methanamine group) using MOE or Discovery Studio .

Basic: What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

- Solvent selection : Use slow evaporation in polar/non-polar solvent mixtures (e.g., ethanol/water) to grow single crystals .

- Temperature control : Gradual cooling (0.5°C/hour) from saturated solutions improves crystal quality .

- Software tools : Process diffraction data with SHELXL (refinement) and ORTEP (thermal ellipsoid visualization) to resolve disorder and validate H-bonding networks .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Reaction optimization : Screen catalysts (e.g., KCO for nucleophilic substitutions) and solvents (DMF vs. DMSO) to enhance kinetics .

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch methods .

- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (temperature, stoichiometry) using software like Minitab or JMP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.